molecular formula C11H6N4OS B8740716 6-Amino-4-furan-2-yl-2-thioxo-1,2-dihydro-pyridine-3,5-dicarbonitrile

6-Amino-4-furan-2-yl-2-thioxo-1,2-dihydro-pyridine-3,5-dicarbonitrile

Cat. No. B8740716
M. Wt: 242.26 g/mol
InChI Key: CSJNWCATNZJTKP-UHFFFAOYSA-N
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Patent
US06586441B2

Procedure details

To a stirred solution of 310 mg (1.27 mmol) 2,6-diamino-4-furan-2-yl-4H-thiopyran-3,5-dicarbonitrile in 20 ml ethanol was added 7.5 ml 25% ammonium hydroxide solution and the mixture was heated at reflux for 2 hours. The reaction mixture was then concentrated in vacuo and the residue triturated in ether to afford 170 mg (55%) 6-amino-4-furan-2-yl-2-thioxo-1,2-dihydro-pyridine-3,5-dicarbonitrile as a dark red crystalline solid. EI-MS m/e (%): 242 (M+, 100).
Quantity
310 mg
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]([NH2:17])=[C:5]([C:15]#[N:16])[CH:6]([C:10]2[O:11][CH:12]=[CH:13][CH:14]=2)[C:7]=1[C:8]#[N:9].[OH-].[NH4+]>C(O)C>[NH2:1][C:2]1[NH:17][C:4](=[S:3])[C:5]([C:15]#[N:16])=[C:6]([C:10]2[O:11][CH:12]=[CH:13][CH:14]=2)[C:7]=1[C:8]#[N:9] |f:1.2|

Inputs

Step One
Name
Quantity
310 mg
Type
reactant
Smiles
NC=1SC(=C(C(C1C#N)C=1OC=CC1)C#N)N
Name
Quantity
7.5 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue triturated in ether

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=C(C(N1)=S)C#N)C=1OC=CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 170 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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